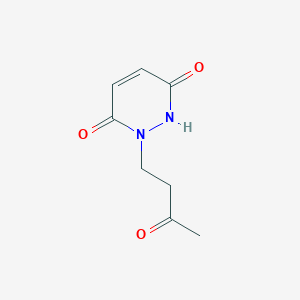
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione, also known as 3,6-DKDP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyridazine and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have demonstrated that 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione has a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as TNF-α and IL-6, and to increase levels of antioxidants, such as superoxide dismutase. It has also been shown to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique structure and potential therapeutic applications make it a promising candidate for drug development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione. One area of focus is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of analogs of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione may lead to the discovery of compounds with even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione involves the reaction of 3-oxobutanal with hydrazine hydrate, followed by cyclization with acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
There has been significant research on the potential therapeutic applications of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(3-oxobutyl)-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-5-10-8(13)3-2-7(12)9-10/h2-3H,4-5H2,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIAVBBNVOJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C(=O)C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

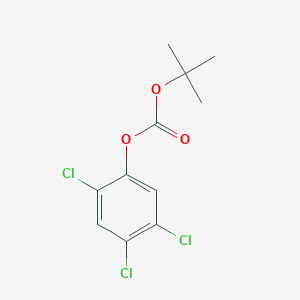
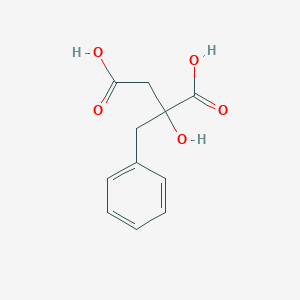
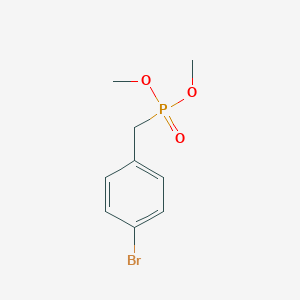
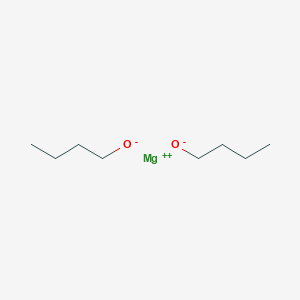
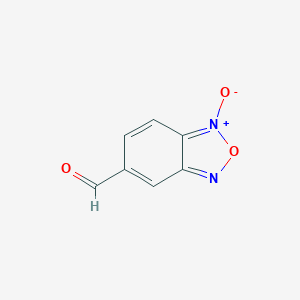
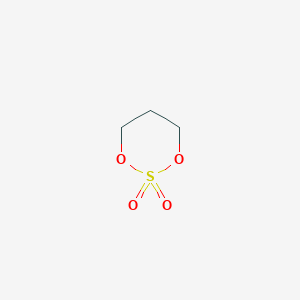
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
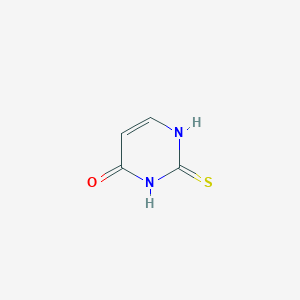
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
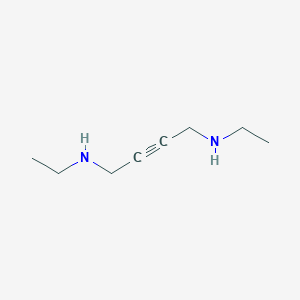
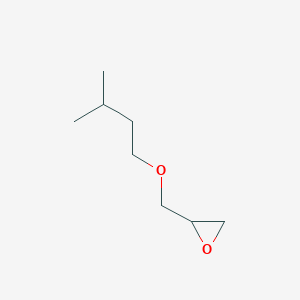
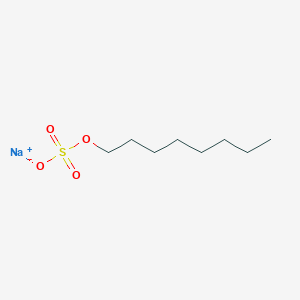
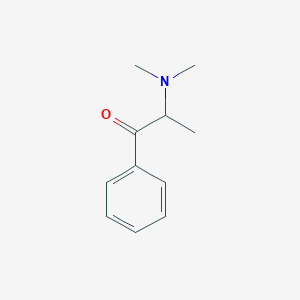
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)